4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzamide moiety linked to a pyrazine-2-carbonylamino group through a carbamothioyl linkage. The unique structure of this compound makes it a candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide typically involves the following steps:
Formation of the pyrazine-2-carbonyl chloride: Pyrazine-2-carboxylic acid is treated with thionyl chloride to form pyrazine-2-carbonyl chloride.
Reaction with thiourea: The pyrazine-2-carbonyl chloride is then reacted with thiourea to form the corresponding pyrazine-2-carbonylthiourea.
Coupling with 4-chlorobenzoyl chloride: Finally, the pyrazine-2-carbonylthiourea is coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential anti-tubercular activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is believed to be due to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of a carbamothioyl linkage. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10ClN5O2S |
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Molecular Weight |
335.77 g/mol |
IUPAC Name |
4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10ClN5O2S/c14-9-3-1-8(2-4-9)11(20)17-13(22)19-18-12(21)10-7-15-5-6-16-10/h1-7H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
NXXKPLQWXUBUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NNC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
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